erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-9-Amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol hydrochloride
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Overview
Description
The compound “erythro-9-(2-Hydroxy-3-nonyl)adenine hydrochloride, erythro-9-Amino-beta-hexyl-alpha-methyl-9H-purine-9-ethanol hydrochloride” is a synthetic organic molecule that features a purine base attached to a nonane chain
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of this compound typically involves the following steps:
Formation of the Nonane Chain: The nonane chain can be synthesized through a series of alkylation reactions starting from smaller alkyl halides.
Attachment of the Purine Base: The purine base, 6-aminopurine, is attached to the nonane chain through a nucleophilic substitution reaction. This step requires the presence of a suitable leaving group on the nonane chain and a nucleophilic purine base.
Formation of the Dihydrochloride Salt: The final compound is converted to its dihydrochloride salt form by treatment with hydrochloric acid.
Industrial Production Methods
Industrial production of this compound would likely involve similar synthetic routes but on a larger scale. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, would be necessary to maximize yield and purity.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the hydroxyl group on the nonane chain.
Reduction: Reduction reactions can occur at the purine base, potentially altering its electronic properties.
Substitution: The compound can participate in nucleophilic substitution reactions, especially at positions on the purine base.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophiles such as amines or thiols can be used in substitution reactions.
Major Products Formed
Oxidation: Oxidized derivatives of the nonane chain.
Reduction: Reduced forms of the purine base.
Substitution: Substituted purine derivatives.
Scientific Research Applications
Chemistry
The compound can be used as a building block in the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and pathways.
Biology
In biological research, the compound can be used to study the interactions between purine bases and other biomolecules. It may serve as a model compound for understanding nucleic acid chemistry.
Medicine
The compound has potential applications in medicinal chemistry, particularly in the design of new drugs that target purine-related pathways. Its structure may allow for the development of novel therapeutic agents.
Industry
In industrial applications, the compound can be used in the synthesis of specialty chemicals and materials. Its unique properties may make it useful in the development of new materials with specific functions.
Mechanism of Action
The compound exerts its effects through interactions with molecular targets such as enzymes and receptors. The purine base can interact with nucleic acids and proteins, potentially modulating their activity. The nonane chain may influence the compound’s solubility and membrane permeability, affecting its overall bioavailability.
Comparison with Similar Compounds
Similar Compounds
(2R,3S)-3-(6-aminopurin-9-yl)octan-2-ol: Similar structure but with an octane chain instead of a nonane chain.
(2R,3S)-3-(6-aminopurin-9-yl)decan-2-ol: Similar structure but with a decane chain instead of a nonane chain.
Uniqueness
The compound’s unique combination of a purine base and a nonane chain distinguishes it from other similar compounds. This structure may confer specific properties, such as enhanced stability or unique biological activity, making it a valuable compound for research and development.
Properties
IUPAC Name |
(2R,3S)-3-(6-aminopurin-9-yl)nonan-2-ol;(2S,3R)-3-(6-aminopurin-9-yl)nonan-2-ol;dihydrochloride |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C14H23N5O.2ClH/c2*1-3-4-5-6-7-11(10(2)20)19-9-18-12-13(15)16-8-17-14(12)19;;/h2*8-11,20H,3-7H2,1-2H3,(H2,15,16,17);2*1H/t2*10-,11+;;/m10../s1 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BBADKNMKOWWUAV-PKISHZCSSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.CCCCCCC(C(C)O)N1C=NC2=C(N=CN=C21)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCCC[C@@H]([C@@H](C)O)N1C=NC2=C(N=CN=C21)N.CCCCCC[C@H]([C@H](C)O)N1C=NC2=C(N=CN=C21)N.Cl.Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H48Cl2N10O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
627.6 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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